N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S2 and its molecular weight is 371.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of COX enzymes by this compound affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds that play a significant role in inflammation and pain signaling .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain signaling due to the suppression of COX enzymes and the subsequent decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole and pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C_{16}H_{14}N_{4}O_{2}S_{2}
- IUPAC Name: this compound
- Key Functional Groups: Benzothiazole, thiazole, methoxy, and pyrazole moieties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole and pyrazole derivatives for their in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Thiazole and pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes and pathways involved in tumor growth. For example, certain derivatives have been reported to exhibit IC50 values less than 2 μg/mL against various cancer cell lines, suggesting strong cytotoxic activity .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound's structural components suggest potential anti-inflammatory effects. Studies on related thiazole compounds have revealed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A recent study synthesized a series of thiazole-bearing pyrazole derivatives, including this compound. The antimicrobial evaluation showed that these compounds were effective against a range of bacterial strains. The time-kill assay further confirmed their bactericidal activity, providing insights into their potential therapeutic applications in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-21-7-9(14(20-21)23-2)13(22)19-16-18-11(8-24-16)15-17-10-5-3-4-6-12(10)25-15/h3-8H,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOIESWNIIXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.